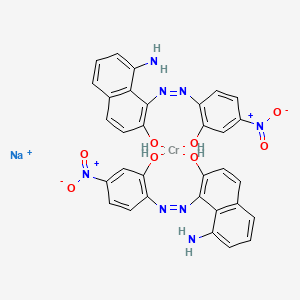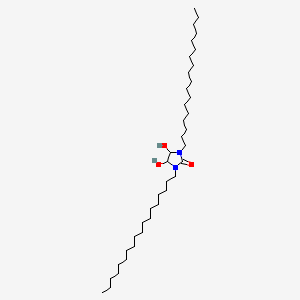
Acoragermacrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound has garnered interest due to its potential therapeutic properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acoragermacrone can be synthesized through several approaches. One notable method involves the titanium-induced intramolecular coupling of a dicarbonyl precursor, which is an effective means of preparing carbocyclic rings of all sizes . This method provides a facile route to the total synthesis of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the extraction from natural sources such as Acorus calamus L. remains a primary method. The plant’s rhizomes are processed to isolate the compound along with other sesquiterpenes .
Analyse Des Réactions Chimiques
Types of Reactions
Acoragermacrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core germacrane skeleton. These derivatives often exhibit enhanced biological activities and are studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Acoragermacrone has been the subject of extensive scientific research due to its diverse applications:
Mécanisme D'action
The mechanism of action of acoragermacrone involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. These interactions lead to the compound’s observed therapeutic effects, such as neuroprotection and anticancer activity .
Comparaison Avec Des Composés Similaires
Acoragermacrone is compared with other similar sesquiterpene ketones, such as acolamone and zederone . While these compounds share a similar core structure, this compound is unique due to its specific substitutions and the resulting biological activities. The comparison highlights its distinct properties and potential advantages in various applications.
List of Similar Compounds
- Acolamone
- Zederone
- Neoacolamone
- 7α-Hydroxyneoacolamone
Propriétés
Numéro CAS |
50281-45-3 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
(2E,6E,10S)-3,7-dimethyl-10-propan-2-ylcyclodeca-2,6-dien-1-one |
InChI |
InChI=1S/C15H24O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h6,10-11,14H,5,7-9H2,1-4H3/b12-6+,13-10+/t14-/m0/s1 |
Clé InChI |
RESNWHKKMVJDFA-SCGYNDOXSA-N |
SMILES isomérique |
C/C/1=C\CC/C(=C/C(=O)[C@@H](CC1)C(C)C)/C |
SMILES canonique |
CC1=CCCC(=CC(=O)C(CC1)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


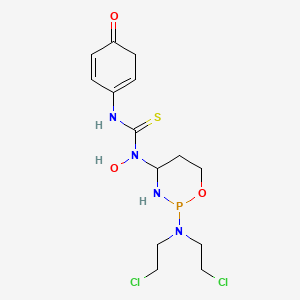
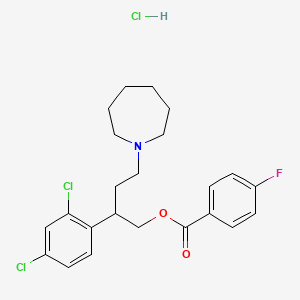
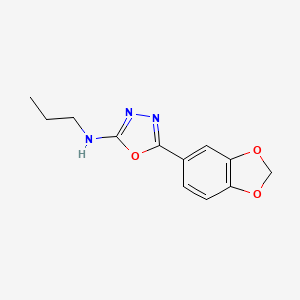
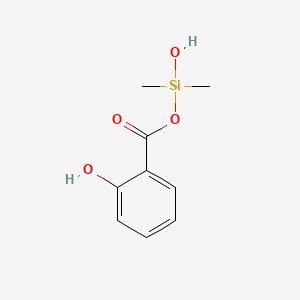

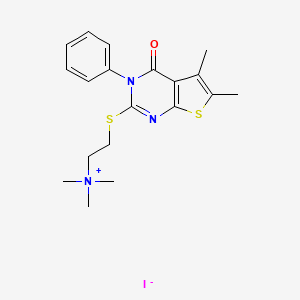
![1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-3H-indolium 2-(lactoyloxy)propionate](/img/structure/B12700893.png)
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate](/img/structure/B12700894.png)

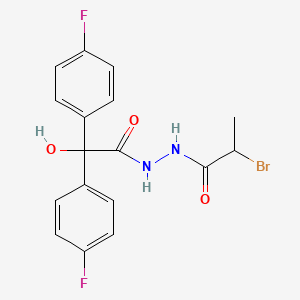
![3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12700922.png)
